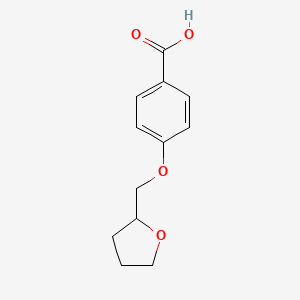

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid

Description

Systematic Naming

- Parent structure : Benzoic acid (priority given to the carboxylic acid functional group).

- Substituent : The oxolane (tetrahydrofuran) ring is treated as a prefix. The methoxy group’s position on the benzene ring (4-) and the oxolane ring (2-) are specified numerically.

- Example: 4-[(oxolan-2-yl)methoxy]benzoic acid emphasizes the exact positions of substituents.

Common Naming

- Descriptive terms : The tetrahydrofuran moiety may be referred to colloquially as “THF-2-yl” or “tetrahydrofurfuryl” in industrial contexts.

- Example: 4-(Tetrahydrofurfuryloxy)benzoic acid simplifies the oxolane reference but lacks precise positional clarity.

| Aspect | Systematic Name | Common Name |

|---|---|---|

| Parent structure | Benzoic acid | Benzoic acid |

| Substituent | Oxolan-2-ylmethoxy | Tetrahydrofurfuryloxy |

| Positionality | Explicit (4- on benzene; 2- on oxolane) | Implicit (assumes standard numbering) |

The systematic approach avoids ambiguity, particularly in regulatory or patent contexts where structural precision is mandatory. In contrast, common names may persist in legacy literature or non-technical communications. For heterocycles, the Hantzsch-Widman system further mandates that ring size, saturation, and heteroatom priority (O > S > N) dictate naming. For instance, the oxolane ring’s oxygen atom takes precedence over nitrogen-containing analogs in determining the base name.

Propriétés

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c13-12(14)9-3-5-10(6-4-9)16-8-11-2-1-7-15-11/h3-6,11H,1-2,7-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLNPDFDAPBKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396109 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565194-75-4 | |

| Record name | 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with tetrahydrofuran-2-ylmethanol under acidic or basic conditions to form the ether linkage. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction times. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions.

- Key Example : Reaction with diazomethane in ether forms α-diazoketones via intermediate anhydrides, enabling cyclization pathways .

Ether Cleavage and Functionalization

The THF-ether linkage can undergo cleavage under specific conditions.

- Note : The THF ring’s stability under basic conditions makes it resistant to hydrolysis unless strong acids or specialized reagents are used .

Cyclization and Rearrangement Pathways

Metal-catalyzed reactions enable complex rearrangements.

- Mechanistic Insight : Rhodium carbenoids derived from diazoketones undergo -sigmatropic shifts, leading to five-membered heterocycles .

Metal-Catalyzed Cross-Coupling Reactions

The aromatic ring participates in coupling reactions.

- Limitation : Steric hindrance from the THF-methoxy group may reduce reactivity at the ortho position .

Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Outcome | References |

|---|---|---|---|

| Aldehyde Oxidation | Ag₂O, THF, RT | Converts aldehydes to carboxylic acids | |

| Borohydride Reduction | NaBH₄, MeOH | Reduces ketones to alcohols (if present) |

- Synthetic Utility : Oxidation steps are critical in precursor syntheses, such as forming the benzoic acid from aldehyde intermediates .

Comparative Analysis of Reaction Conditions

| Reaction | Optimal Solvent | Temperature Range | Yield (%) | Selectivity |

|---|---|---|---|---|

| Esterification | DMF/THF | 0–25°C | 60–85 | High |

| Rh-Catalyzed Cyclization | CH₂Cl₂ | 25°C | 40–70 | Moderate |

| Suzuki Coupling | DME/H₂O | 80–100°C | 50–90 | High |

Applications De Recherche Scientifique

Medicinal Chemistry

Summary of Application:

This compound is primarily utilized in the synthesis of biologically active molecules, particularly those containing a pyrrolidine ring. It plays a significant role in drug discovery aimed at treating various diseases.

Methods of Application/Experimental Procedures:

- The compound is incorporated into larger molecular frameworks to enhance pharmacophore exploration.

- Its sp³ hybridization contributes to stereochemistry and non-planarity, which aids in achieving comprehensive 3D molecular coverage.

Results/Outcomes:

Research indicates that the inclusion of the tetrahydro-furan moiety can significantly enhance biological activity due to its influence on the molecule's 3D orientation and binding affinity to target proteins.

Organic Electronics

Summary of Application:

In the field of organic electronics, 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is used in synthesizing thiophene/phenylene co-oligomers for lasing applications.

Methods of Application/Experimental Procedures:

- The synthesis involves combining the compound with thiophene/phenylene structures to form co-oligomers.

Results/Outcomes:

These co-oligomers exhibit properties conducive to optoelectronic devices, including amplified spontaneous emission (ASE) and optically pumped lasing capabilities, which can lead to improved performance compared to unsubstituted analogs.

Catalysis

Summary of Application:

The compound serves as an intermediate in the selective oxidation of benzyl alcohol to benzoic acid, a crucial precursor in various industrial applications.

Methods of Application/Experimental Procedures:

- Utilization of catalysts such as WO₄²⁻ immobilized by porous aromatic frameworks facilitates the oxidation process.

Results/Outcomes:

The catalytic system demonstrates high efficiency and selectivity for oxidizing benzyl alcohol while maintaining recoverability and reusability of the catalyst.

Pharmaceuticals

Summary of Application:

As a pharmaceutical intermediate, this compound is integral in preparing furoic acid derivatives known for their medicinal significance.

Methods of Application/Experimental Procedures:

- It is employed as a starting material or intermediate in synthesizing various pharmaceutical agents, leveraging its furan derivative properties.

Results/Outcomes:

The derivatives produced have broad applications ranging from antibacterial properties to other therapeutic areas, with ongoing research focused on expanding their medicinal uses.

Material Science

Summary of Application:

In material science, this compound is utilized to modify materials' properties at the molecular level.

Methods of Application/Experimental Procedures:

- The compound is used in structure-activity relationship (SAR) investigations to assess how different substituents affect material performance.

Results/Outcomes:

Investigations have shown that varying substituents can lead to differing degrees of antibacterial activity, enhancing material performance for specific applications.

Comparative Summary Table

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active molecules | Enhanced biological activity due to improved binding affinity |

| Organic Electronics | Synthesis for lasing applications | Co-oligomers show amplified spontaneous emission and improved optoelectronic characteristics |

| Catalysis | Selective oxidation of benzyl alcohol | High efficiency and selectivity; catalyst can be reused |

| Pharmaceuticals | Preparation of furoic acid derivatives | Broad therapeutic applications with ongoing research |

| Material Science | Modification of material properties | Structure-activity relationships reveal potential for enhanced antibacterial activity |

Mécanisme D'action

The mechanism of action of 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent Position/Type | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|---|

| 4-(THF-2-ylmethoxy)-benzoic acid | Para (ether) | C₁₂H₁₄O₄ | 222.24 g/mol | Enhanced solubility, low toxicity |

| 2-(THF-2-ylmethoxy)-benzoic acid | Ortho (ether) | C₁₂H₁₄O₄ | 222.24 g/mol | Intramolecular H-bonding, lower solubility |

| 4-[(Furan-2-ylmethylene)amino]benzoic acid | Para (Schiff base) | C₁₂H₉NO₃ | 215.20 g/mol | Metal-binding, moderate stability |

| 4-((4-(tert-Butyl)benzyl)oxy)-benzoic acid | Para (bulky ether) | C₁₈H₂₀O₃ | 284.35 g/mol | High steric hindrance, low crystallinity |

Activité Biologique

4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid is a compound characterized by its unique structural features, including a benzoic acid moiety and a tetrahydrofuran substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug discovery and development.

- Molecular Formula: C₁₂H₁₄O₄

- Molecular Weight: 222.24 g/mol

- Structural Features: The compound consists of an aromatic ring linked to a tetrahydrofuran-2-ylmethoxy group, influencing its solubility and reactivity in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including proteins and enzymes involved in metabolic pathways. The presence of both the carboxylic acid functional group and the ether-like tetrahydrofuran substituent enhances its reactivity, making it a potential candidate for further pharmacological exploration.

Anticancer Properties

Research indicates that compounds structurally related to this compound can induce apoptosis in cancer cell lines. For instance, similar compounds have shown significant induction of apoptosis in HL60 cells, with percentages increasing over time . This suggests that this compound may also possess similar properties, warranting further investigation.

Structure-Activity Relationship (SAR)

The introduction of the tetrahydrofuran moiety is believed to enhance the biological activity of the compound by improving its three-dimensional orientation and binding affinity to target proteins. A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to differing degrees of biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid | Lacks the tetrahydrofuran moiety |

| 4-Methoxybenzoic Acid | Methoxy group instead of tetrahydrofuran | Different solubility and reactivity profiles |

| 2-Hydroxybenzoic Acid | Hydroxy group providing different reactivity | Potentially different biological activities |

| 4-(Tetrahydro-furan-2-yl)phenol | Similar tetrahydrofuran moiety | Different functional groups affecting activity |

Pharmacological Applications

This compound is utilized in the synthesis of biologically active molecules, particularly those containing a pyrrolidine ring, which are often explored for therapeutic applications. Its incorporation into larger molecular structures aids in pharmacophore exploration due to its sp³ hybridization and contribution to stereochemistry.

Case Studies and Research Findings

- Apoptosis Induction: In studies involving related compounds, significant apoptosis was observed in various cancer cell lines, indicating that this compound may also exhibit similar apoptotic effects .

- Interaction Studies: Preliminary data suggest interaction with proteins involved in metabolic pathways; however, detailed studies are required to fully elucidate these interactions and their implications for therapeutic applications.

- Synthesis and Modifications: The synthetic pathway for this compound allows for modifications that can enhance yield and purity, thus facilitating further research into its biological activities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Tetrahydro-furan-2-ylmethoxy)-benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification between 4-hydroxybenzoic acid and tetrahydrofurfuryl alcohol. Acid catalysts (e.g., H₂SO₄) are used to activate the hydroxyl group, followed by reflux in anhydrous toluene. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Reaction optimization includes monitoring by TLC and adjusting molar ratios (e.g., 1:1.2 benzoic acid to alcohol) to maximize yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO solution. Data collection using a Bruker D8 Venture diffractometer, followed by structure solution via SHELXT and refinement with SHELXL (included in the WinGX suite), confirms bond lengths and angles. Complementary NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy validate functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What purification strategies are effective for removing byproducts in the synthesis of this compound?

- Methodological Answer : Recrystallization is preferred for bulk purification, while preparative HPLC (C18 column, acetonitrile/water gradient) resolves polar impurities. Solvent selection is critical: ethyl acetate removes unreacted tetrahydrofurfuryl alcohol, while activated charcoal treatment decolorizes crude products. Purity is verified via HPLC-UV (λ = 254 nm) and melting point analysis .

Q. How does the solubility profile of this compound influence its formulation for biological assays?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or dimethylacetamide. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Sonication (30 min at 40°C) enhances dissolution. Dynamic light scattering (DLS) confirms nanoparticle stability if formulated with PEG-400 .

Q. What stability considerations are critical for long-term storage of this compound?

- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Hydrolytic degradation is minimized by avoiding aqueous buffers at pH > 8.0 .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrofuran moiety be resolved during structural refinement?

- Methodological Answer : Use SHELXL’s PART and DFIX commands to model disordered atoms. Apply restraints to bond lengths and angles based on similar fragments in the Cambridge Structural Database. Multi-conformational refinement (e.g., PART 0.5 occupancy for alternative positions) and Hirshfeld surface analysis validate the disorder model. Twinning tests (via PLATON) rule out pseudo-symmetry .

Q. What computational methods are suitable for elucidating the reaction mechanism of its esterification?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map the energy profile. Identify transition states via intrinsic reaction coordinate (IRC) analysis. Solvent effects are modeled using the SMD continuum approach. Natural bond orbital (NBO) analysis reveals charge transfer during acid-catalyzed nucleophilic attack .

Q. How can conflicting spectral data (e.g., IR vs. NMR) for the tetrahydrofuran ring be reconciled?

- Methodological Answer : IR may show contamination (e.g., H₂O vapor at 1500–1600 cm⁻¹), necessitating dry KBr pellet preparation. Compare experimental NMR (¹³C DEPT) with computed spectra (GIAO method at mPW1PW91/cc-pVTZ). For dynamic effects (e.g., ring puckering), variable-temperature NMR (VT-NMR) at 298–400 K resolves conformational exchange .

Q. What strategies validate the compound’s inhibitory activity against tyrosinase or similar enzymes?

- Methodological Answer : Use a spectrophotometric assay with L-DOPA substrate (λ = 475 nm). Pre-incubate the enzyme (10 min, 25°C) with varying inhibitor concentrations. Calculate IC₅₀ via nonlinear regression (GraphPad Prism). Confirm competitive inhibition via Lineweaver-Burk plots. Molecular docking (AutoDock Vina) identifies binding interactions with the enzyme’s copper center .

Q. How can electron localization function (ELF) analysis predict reactivity in derivatives of this compound?

- Methodological Answer : Generate ELF isosurfaces (VMD software) from DFT-optimized structures. High ELF values (>0.8) at the methoxy oxygen indicate nucleophilic sites. Fukui functions (f⁻) highlight electrophilic regions (e.g., benzoic acid carbonyl). Correlate ELF with experimental Hammett σ values to predict substituent effects on acidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.